molecular formula C9H12Cl3N3 B13766212 2-(2,6-Dichlorophenyl)-1,1-dimethylguanidine hydrochloride CAS No. 67510-25-2

2-(2,6-Dichlorophenyl)-1,1-dimethylguanidine hydrochloride

Cat. No.: B13766212
CAS No.: 67510-25-2
M. Wt: 268.6 g/mol
InChI Key: KOJUGTGXMMDWFF-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-1,1-dimethylguanidine hydrochloride is a synthetic organic compound belonging to the class of guanidines. This compound is characterized by the presence of a dichlorophenyl group attached to a dimethylguanidine moiety, with a hydrochloride salt completing the molecule. It has been investigated for various scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)-1,1-dimethylguanidine hydrochloride typically involves the reaction of 2,6-dichloroaniline with dimethylcyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-1,1-dimethylguanidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the guanidine moiety.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(2,6-Dichlorophenyl)-1,1-dimethylguanidine hydrochloride has been explored for various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential effects on cellular processes, including enzyme inhibition and autophagy induction.

    Medicine: Explored as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-1,1-dimethylguanidine hydrochloride involves its interaction with specific molecular targets. It has been shown to inhibit the activity of enzymes such as glycogen phosphorylase, which plays a crucial role in glycogenolysis. Additionally, the compound can induce autophagy in cancer cells, leading to cell death. The molecular pathways involved include the activation of autophagy-related genes and the inhibition of survival pathways in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dichlorophenyl)amino)benzoic acid: A potential non-steroidal anti-inflammatory drug.

    2-(2,6-Dimethylphenyl)amino)benzoic acid: An analog with similar structural features.

Uniqueness

2-(2,6-Dichlorophenyl)-1,1-dimethylguanidine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to inhibit glycogen phosphorylase and induce autophagy sets it apart from other similar compounds, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

67510-25-2

Molecular Formula

C9H12Cl3N3

Molecular Weight

268.6 g/mol

IUPAC Name

[amino-(2,6-dichloroanilino)methylidene]-dimethylazanium;chloride

InChI

InChI=1S/C9H11Cl2N3.ClH/c1-14(2)9(12)13-8-6(10)4-3-5-7(8)11;/h3-5H,1-2H3,(H2,12,13);1H

InChI Key

KOJUGTGXMMDWFF-UHFFFAOYSA-N

Canonical SMILES

C[N+](=C(N)NC1=C(C=CC=C1Cl)Cl)C.[Cl-]

Origin of Product

United States

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